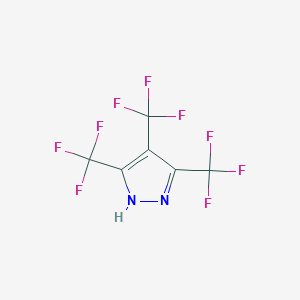

3,4,5-tris(trifluoromethyl)-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4,5-tris(trifluoromethyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HF9N2/c7-4(8,9)1-2(5(10,11)12)16-17-3(1)6(13,14)15/h(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTPCKDUEVYSIIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NN=C1C(F)(F)F)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HF9N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10531613 | |

| Record name | 3,4,5-Tris(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10531613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19968-20-8 | |

| Record name | 3,4,5-Tris(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10531613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 3,4,5-Tris(trifluoromethyl)pyrazole – Synthesis, Properties, and Applications

Executive Summary

The incorporation of multiple trifluoromethyl (–CF₃) groups into heterocyclic scaffolds is a highly sought-after strategy in medicinal chemistry and materials science. The –CF₃ group imparts profound electronic and steric effects, significantly altering a molecule's lipophilicity, metabolic stability, and coordinate-covalent bonding dynamics. Among per-fluoroalkylated heterocycles, 3,4,5-tris(trifluoromethyl)pyrazole stands out as an exceptionally electron-deficient and sterically demanding ligand. This whitepaper provides an authoritative, deep-dive analysis into its core identifiers, the causality behind its rigorous synthetic pathways, and its specialized role in advanced coordination chemistry.

Chemical Identity & Core Identifiers

Accurate tracking and procurement of highly specialized fluorinated building blocks require precise chemical identifiers. The quantitative data and nomenclature for 3,4,5-tris(trifluoromethyl)pyrazole are summarized in the table below [1][1].

| Property | Value / Identifier |

| IUPAC Name | 3,4,5-tris(trifluoromethyl)-1H-pyrazole |

| CAS Registry Number | 19968-20-8 |

| Molecular Formula | C₆HF₉N₂ |

| Molecular Weight | 272.07 g/mol |

| Exact Mass | 272.000 g/mol |

| Hydrogen Bond Donors | 1 (N-H) |

| Hydrogen Bond Acceptors | 11 (9 Fluorine, 2 Nitrogen) |

| Appearance | White to off-white crystalline solid |

Synthetic Methodology: The Deoxofluorination Route

Causality of Experimental Design

Synthesizing a pyrazole ring with three adjacent –CF₃ groups presents a severe kinetic and thermodynamic challenge. Direct electrophilic or radical trifluoromethylation of an already electron-deficient 3,5-bis(trifluoromethyl)pyrazole core is practically impossible due to the extreme deactivation of the ring.

To bypass this, researchers must pre-install a functional group that can be converted into a –CF₃ group post-cyclization. The most reliable method is the deoxofluorination of 3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid using 2[2]. While modern bench-stable fluorinating agents (like DAST or XtalFluor) exist, they lack the thermodynamic driving force required to fully deoxofluorinate such a highly deactivated carboxylic acid. SF₄, despite its hazardous nature, provides the necessary reactivity to force the transformation from –COOH to –CF₃[2].

Step-by-Step Protocol: SF₄-Mediated Deoxofluorination

Note: This protocol is a self-validating system. The generation of HF as a byproduct mandates strict adherence to specialized metallurgy and quenching procedures.

-

Reactor Preparation: Ensure the use of a Hastelloy C-276 or Monel autoclave. Do not use glass or standard stainless steel , as the HF byproduct will rapidly etch the reactor, leading to catastrophic failure and heavy metal contamination.

-

Substrate Loading: Charge the autoclave with 3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.

-

Reagent Condensation: Cool the reactor to -78 °C using a dry ice/acetone bath. Condense an excess of SF₄ gas (typically 3–5 equivalents) into the vessel under strict anhydrous conditions.

-

Thermal Activation: Seal the autoclave and heat gradually to 130–150 °C. Maintain this temperature for 12–24 hours. The reaction proceeds via an acyl fluoride intermediate before complete cleavage of the C–O bonds to form the –CF₃ group.

-

Venting & Quenching: Cool the reactor back to room temperature, then to 0 °C. Carefully vent the excess SF₄, HF, and thionyl fluoride (SOF₂) byproducts through a series of concentrated KOH/NaOH scrubbing towers.

-

Extraction & Validation: Dissolve the crude residue in a non-polar organic solvent (e.g., dichloromethane), wash with saturated NaHCO₃ to remove residual acidic species, and dry over MgSO₄. Purify via sublimation. Validate the product using ¹⁹F NMR, which must show two distinct singlets in a 2:1 integration ratio (representing the symmetric 3,5-CF₃ groups and the unique 4-CF₃ group).

Workflow for the SF4-mediated deoxofluorination of pyrazole-4-carboxylic acid.

Physicochemical Properties & Coordination Dynamics

The Inductive Effect and pKa Depression

The addition of three –CF₃ groups exerts a massive electron-withdrawing inductive pull on the pyrazole core. Unsubstituted pyrazole has a pKa of approximately 14.4. The per-trifluoromethylated analogue exhibits a drastically lowered pKa, making it a highly acidic heterocycle[2]. This acidity means the N–H proton is easily lost, forming a pyrazolate anion that is remarkably stable but electronically depleted.

Elongation of Metal-Nitrogen Bonds

In coordination chemistry, particularly in the formation of cyclic trinuclear complexes (CTCs) like Cu₃pz₃, the electron-deficient nature of the 3,4,5-tris(trifluoromethyl)pyrazolate ligand plays a critical structural role. Because the nitrogen atoms have reduced electron density, their σ-donation to the metal center is weakened.

As reported in crystallographic studies of [Cu{3,4,5-(CF₃)₃pz}]₃, this weakened donation results in significantly 3 (averaging >1.877 Å, compared to ~1.85 Å in less fluorinated analogues)[3].

Applications in Advanced Materials

The elongation of the M–N bond is not a detriment; it is a design feature. The weaker the Cu–Npz bonds, the easier the deformation of the N–Cu–N angle[3]. This structural flexibility is highly prized in the development of:

-

Dynamic Metal-Organic Frameworks (MOFs): The flexibility allows the MOF pores to expand or contract in response to guest molecules (like CO₂ or H₂).

-

Low-κ Dielectric Materials: The high fluorine content imparts superhydrophobicity and low polarizability, making these complexes excellent candidates for low-dielectric constant materials in microelectronics[3].

-

Luminescent Charge-Transfer Complexes: The unique electronic environment facilitates M-M' polar-covalent bonding and tunable photoluminescence when stacked with other coinage metal trimers[3].

Electronic effects of CF3 groups on pyrazolate coordination and MOF flexibility.

References

- "Reported, but still unknown." A closer look into 3,4-bis- and 3,4,5-tris(trifluoromethyl)pyrazoles.Journal of Organic Chemistry (PubMed / NIH).

- 1H-Pyrazole, 3,4,5-tris(trifluoromethyl)-; 19968-20-8.ABI Chem.

- Ravi K. Arvapally's Research Works (Coordination Chemistry of Cu3pz3).ResearchGate.

Sources

The Unseen Influence: A Technical Guide to the Electronic Properties of Tris(trifluoromethyl)pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide delves into the core electronic properties of tris(trifluoromethyl)pyrazole derivatives, a class of compounds demonstrating immense potential across medicinal chemistry and materials science. We move beyond simple procedural descriptions to offer a deeper understanding of the "why" behind the "how," providing a framework for the rational design and application of these powerful molecules. The inherent electron-withdrawing nature of the trifluoromethyl group profoundly reshapes the electronic landscape of the pyrazole ring, a phenomenon we will explore through a synthesis of experimental data and computational insights.

The Foundation: Synthesis of the Tris(trifluoromethyl)pyrazole Scaffold

The strategic placement of trifluoromethyl (CF₃) groups on the pyrazole ring is paramount to tuning its electronic characteristics. The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials. Two primary and effective strategies are the 1,3-dipolar cycloaddition and the condensation of β-diketones with hydrazine derivatives.

The Power of Cycloaddition: A Modular Approach

The [3+2] cycloaddition reaction between a trifluoromethylated 1,3-dipole and a suitable dipolarophile offers a versatile and modular route to a wide array of trifluoromethylated pyrazoles.[1][2] A particularly effective method involves the in situ generation of 2,2,2-trifluorodiazoethane, which readily reacts with various alkynes to yield the desired pyrazole core.

Experimental Protocol: Synthesis of 3,5-bis(trifluoromethyl)pyrazole via 1,3-Dipolar Cycloaddition

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,1,1-trifluoro-2-iodoethane (1.0 eq) in anhydrous diethyl ether (0.2 M).

-

Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add a solution of potassium tert-butoxide (1.1 eq) in anhydrous THF dropwise over 30 minutes. Stir the resulting mixture at -78 °C for 1 hour to facilitate the formation of the trifluoromethyl-substituted alkyne.

-

In situ Generation of Diazoalkane: In a separate flask, prepare a solution of 2,2,2-trifluoroethylamine hydrochloride (1.2 eq) and sodium nitrite (1.3 eq) in a biphasic mixture of dichloromethane and water (1:1). Stir vigorously at 0 °C for 30 minutes to generate 2,2,2-trifluorodiazoethane in the organic layer.

-

Cycloaddition: Carefully transfer the organic layer containing the diazoalkane to the reaction flask containing the trifluoromethyl-substituted alkyne at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the 3,5-bis(trifluoromethyl)pyrazole.

Causality of Experimental Choices: The use of a low temperature (-78 °C) during deprotonation and the subsequent cycloaddition is critical to control the reactivity of the organolithium and diazoalkane intermediates, minimizing side reactions. The in situ generation of the diazoalkane is a key safety feature, avoiding the isolation of this potentially explosive species.

The Classic Condensation: A Direct and Efficient Route

The condensation of a 1,3-dicarbonyl compound bearing trifluoromethyl groups with hydrazine or its derivatives is a more traditional yet highly effective method for the synthesis of trifluoromethylated pyrazoles.

Experimental Protocol: Synthesis of 1-Aryl-3,5-bis(trifluoromethyl)pyrazole

-

Reaction Setup: To a solution of 1,1,1,5,5,5-hexafluoro-2,4-pentanedione (1.0 eq) in ethanol (0.5 M) in a round-bottom flask, add the desired arylhydrazine hydrochloride (1.1 eq) and a catalytic amount of acetic acid.

-

Reaction: Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol.

-

Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Causality of Experimental Choices: The use of an acid catalyst facilitates the condensation reaction by protonating the carbonyl oxygen, making the carbon more electrophilic. Ethanol is a common solvent choice due to its ability to dissolve the reactants and its relatively high boiling point for reflux conditions.

Diagram of Synthetic Pathways

Sources

- 1. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Lipophilicity and LogP of 3,4,5-Tris(trifluoromethyl)-1H-pyrazole: A Technical Guide

Executive Summary

3,4,5-Tris(trifluoromethyl)-1H-pyrazole (CAS: 19968-20-8) represents an extreme case of electronic modulation within heterocyclic chemistry. By functionalizing all three available carbon positions of the pyrazole ring with trifluoromethyl (–CF₃) groups, the molecule undergoes a radical transformation in its physicochemical profile. This whitepaper provides a comprehensive technical guide on the lipophilicity (LogP), acidity, and experimental handling of this highly fluorinated scaffold, tailored for drug development professionals and materials scientists.

Chemical Identity and Structural Nuances

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, widely recognized as a privileged scaffold in drug discovery [1]. However, the introduction of three –CF₃ groups fundamentally alters its electron density. The –CF₃ group is characterized by high electronegativity, a small atomic radius, and an exceptionally strong carbon-fluorine bond. When three of these groups are localized on the compact pyrazole core, they exert a massive cumulative inductive effect, withdrawing electron density away from the nitrogen atoms and the N–H bond.

Figure 1: Physicochemical property pathways driven by per-trifluoromethylation of the pyrazole.

The Physicochemical Impact of Per-Trifluoromethylation

Lipophilicity (LogP) Dynamics

Lipophilicity, quantified as the partition coefficient (LogP) between n-octanol and water, is a critical parameter dictating membrane permeability, metabolic stability, and target binding affinity. The Hansch-Leo hydrophobic substituent constant (π) for a single –CF₃ group is approximately +0.88 to +1.0. Given that the baseline LogP of an unsubstituted pyrazole is ~0.26, the additive effect of three –CF₃ groups propels the theoretical LogP of this compound into the 3.0 to 3.5 range . This moderate-to-high lipophilicity is highly favorable for passive lipid bilayer diffusion and is a primary reason fluorinated pyrazoles are heavily utilized in agrochemicals and oncology drugs [3].

Acidity (pKa) and Ionization

While LogP dictates the partitioning of the neutral molecule, the actual behavior of this compound in aqueous media is governed by its profound acidity. The strong electron-withdrawing nature of the three –CF₃ groups heavily polarizes the N–H bond, stabilizing the resulting pyrazolate anion through charge delocalization. Consequently, the pKa drops precipitously from ~14.2 (unsubstituted pyrazole) to below 2.0 . This extreme acidity is leveraged in advanced materials; for instance, Dias and coworkers demonstrated that the strongly acidic nature of the 3,4,5-tris(trifluoromethyl)pyrazolate ligand leads to elongated and weakened Cu–N bonds in cyclic trinuclear copper(I) complexes ([Cu{3,4,5-(CF3)3pz}]3), facilitating unique structural deformations and charge-transfer properties [2].

Causality in Experimental Design: Why Standard LogP Assays Fail

As an Application Scientist, it is critical to recognize that standard LogP shake-flask assays conducted at physiological pH (7.4) will fail for this compound. Because the molecule's pKa is < 2.0, it exists almost entirely as a hydrophilic pyrazolate anion at pH 7.4. Measuring partitioning at this pH yields the Distribution Coefficient (LogD ), which will be artificially low (often negative) and misrepresent the compound's inherent lipophilicity. The Causality: To measure the true LogP, the aqueous phase must be heavily acidified (pH < 1.0) to suppress ionization and force the compound into its neutral, protonated state.

Self-Validating Experimental Methodologies for LogP Determination

Protocol 1: pH-Adjusted Shake-Flask Method

This protocol is engineered to ensure the compound remains neutral, with built-in mass balance checks to prevent false readings from micro-emulsions or precipitation.

Figure 2: Step-by-step pH-adjusted shake-flask methodology for accurate LogP determination.

Step-by-Step Execution:

-

Phase Saturation: Stir n-octanol and an aqueous HCl buffer (pH 1.0) together for 24 hours to ensure mutual saturation.

-

Sample Preparation: Dissolve exactly 1.0 mg of this compound in 10 mL of the pre-saturated n-octanol.

-

Equilibration: Combine the octanol solution with 10 mL of the pre-saturated acidic aqueous buffer in a borosilicate glass vial. Shake mechanically at 25°C ± 0.1°C for 24 hours.

-

Separation: Centrifuge the mixture at 3000 rpm for 15 minutes to guarantee a sharp phase boundary.

-

Quantification & Self-Validation: Extract aliquots from both phases and quantify using RP-HPLC.

-

Self-Validation Rule: Calculate the mass balance. The sum of the compound quantified in both phases must equal the initial 1.0 mg (±5%). A deviation >5% indicates precipitation or adsorption to the vessel walls, invalidating the run.

-

-

Calculation: Compute LogP = log10([Concentration in Octanol] / [Concentration in Aqueous]).

Protocol 2: RP-HPLC Method (OECD 117)

For high-throughput environments, RP-HPLC offers a reliable alternative.

-

Column Selection: Utilize a standard C18 analytical column.

-

Mobile Phase: Use an isocratic mixture of Methanol/Water (e.g., 70:30 v/v) buffered to pH 1.0 with trifluoroacetic acid (TFA) to ensure the pyrazole remains fully protonated.

-

Calibration: Inject a set of reference compounds with known LogP values (e.g., toluene, bromobenzene) to create a calibration curve of retention time (k') vs. LogP.

-

Execution: Inject the this compound sample. Interpolate its LogP from the calibration curve based on its retention factor.

Quantitative Data Summary

The following table summarizes the progressive impact of trifluoromethylation on the pyrazole core, highlighting the drastic shifts in physicochemical properties.

| Compound | Substitution Pattern | Estimated LogP | Estimated pKa | Primary Application |

| Pyrazole | None | 0.26 | 14.2 | Basic building block |

| 3-(Trifluoromethyl)pyrazole | Mono-CF₃ | ~1.2 | ~9.8 | Medicinal chemistry |

| 3,5-Bis(trifluoromethyl)pyrazole | Di-CF₃ | ~2.1 | ~5.2 | Agrochemicals [4] |

| 3,4,5-Tris(trifluoromethyl)pyrazole | Tri-CF₃ | ~3.0 - 3.5 | < 2.0 | Advanced MOFs, CTCs [2] |

Synthesis and Advanced Applications

The synthesis of highly fluorinated pyrazoles typically bypasses standard electrophilic substitution due to the deactivated nature of the ring. Instead, they are accessed via 1,3-dipolar cycloadditions (e.g., using 2,2,2-trifluorodiazoethane) or the condensation of fluorinated diketones with hydrazines [1]. Recent advancements have even enabled the integration of SuFEx-able click handles onto trifluoromethylated pyrazoles, allowing for rapid, orthogonal diversification in drug discovery workflows [1].

Ultimately, the unique combination of high lipophilicity (driven by the dense fluorine shielding) and strong metal-binding capacity (driven by the highly acidic pyrazolate nitrogens) makes this compound an invaluable and highly specialized scaffold for designing next-generation agrochemicals, pharmaceuticals, and luminescent charge-transfer complexes.

References

-

Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. RSC Advances (2025).1

-

Au3-to-Ag3 coordinate-covalent bonding and other supramolecular interactions with covalent bonding strength. Chemical Science (2020). 2

-

On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. Molecules (2025). 3

-

Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. MDPI (2023). 4

Sources

- 1. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines [mdpi.com]

- 4. mdpi.com [mdpi.com]

Technical Guide: Tautomerism in 3,4,5-Tris(trifluoromethyl)-1H-pyrazole

The following technical guide details the tautomerism, synthesis, and characterization of 3,4,5-tris(trifluoromethyl)-1H-pyrazole , a "super-acidic" heterocycle with significant applications in fluorous chemistry and coordination complexes.

Executive Summary

This compound (

The core phenomenon—annular prototropic tautomerism —defines its reactivity and solid-state behavior. Unlike asymmetric pyrazoles where one tautomer predominates, the symmetry of the 3,4,5-tris substituted system results in degenerate tautomerism . However, the extreme acidity induced by the fluorine atoms alters the kinetics of proton transfer and the nature of hydrogen-bonded supramolecular networks.

Key Technical Insights:

-

Degeneracy: The

and -

Acidity: The molecule is a strong Brønsted acid (estimated

), facilitating the formation of stable metal-organic frameworks (MOFs) and coinage metal trimers. -

Synthesis: Requires specialized fluorination techniques (e.g.,

) due to the difficulty of introducing a trifluoromethyl group at the 4-position via conventional cyclization.

Fundamentals of Tautomerism

In this compound, the tautomeric equilibrium involves the migration of a proton between the two annular nitrogen atoms (

The Degenerate Mechanism

Because the substituents at positions 3 and 5 are identical (

However, the barrier to activation is the critical parameter. The electron-withdrawing nature of the three

Visualization of the Equilibrium

The following diagram illustrates the degenerate proton transfer and the symmetry of the system.

Figure 1: Degenerate tautomeric equilibrium in 3,4,5-tris(trifluoromethyl)pyrazole. Note that Tautomer A and B are chemically equivalent.

Electronic Structure & Acidity

The defining feature of this molecule is the cumulative inductive effect (

Impact on pKa

Standard pyrazole has a

-

3,5-bis(trifluoromethyl)pyrazole:

. -

3,4,5-tris(trifluoromethyl)pyrazole: The additional

at the 4-position exerts a strong inductive pull, stabilizing the pyrazolate anion. Experimental data places the acidity in the range of carboxylic acids (

Implication: This molecule deprotonates readily in water or weak bases, making it an excellent ligand for forming neutral complexes with monovalent metals (e.g.,

Comparison Table

| Property | Pyrazole (Unsubstituted) | 3,5-Bis( | 3,4,5-Tris( |

| Symmetry | |||

| pKa (approx) | 14.2 | 8.0 | < 4.0 (Strongly Acidic) |

| Tautomerism | Degenerate | Degenerate | Degenerate |

| Solid State | Catemers/Oligomers | Tetramers | Chains/Oligomers |

| Exchange Rate | Slow (NMR timescale) | Moderate | Fast (due to acidity) |

Synthesis Protocol

Synthesizing the tris-trifluoromethyl derivative is challenging because the 4-position is difficult to functionalize with a

Reference Protocol: Adapted from Mykhailiuk et al. (2012).

Reagents & Safety

-

Precursor: 3,5-bis(trifluoromethyl)pyrazole-4-carboxylic acid.

-

Fluorinating Agent: Sulfur Tetrafluoride (

).[1] -

Catalyst: Hydrogen Fluoride (HF) (often generated in situ or added).

-

Safety Warning:

and

Step-by-Step Workflow

-

Preparation: Load 3,5-bis(trifluoromethyl)pyrazole-4-carboxylic acid (10 g) into a stainless steel or Monel autoclave.

-

Charging: Cool the autoclave to

and condense -

Reaction: Seal the autoclave and heat to

for 12–24 hours. -

Workup:

-

Cool to room temperature.

-

Vent excess gases (

, -

Dissolve the residue in

. -

Wash with

(aq) to remove unreacted acid.

-

-

Purification: Sublimation or recrystallization from hexane/chloroform.

Figure 2: Synthetic pathway via SF4 fluorination of the carboxylic acid precursor.

Experimental Characterization

To confirm the structure and study the tautomerism, the following analytical workflows are required.

NMR Spectroscopy

Due to the degenerate tautomerism and fast proton exchange, the NMR signals will appear averaged at room temperature.

-

NMR:

-

Room Temp: Expect two signals. One for the 4-

(integral 3F) and one for the 3,5- -

Low Temp (

): If the solvent is aprotic (e.g.,

-

-

NMR:

-

Broad singlet for the

proton (typically

-

X-Ray Crystallography

The solid-state structure reveals the "frozen" tautomer network.

-

Expectation: Pyrazoles typically form trimers or tetramers. The bulky

groups in the 3,4,5-tris analog may force the molecule into helical chains (catemers) to minimize steric repulsion, or distorted cyclic dimers. -

Protocol: Grow crystals by slow sublimation in a sealed tube (static vacuum) to avoid solvent inclusion which can alter the H-bond network.

Acidity Determination (Spectrophotometric Titration)

Since the

-

Buffer Preparation: Prepare a series of buffers ranging from pH 1 to 6.

-

UV-Vis: Measure the absorbance of the pyrazole at a concentration of

M. -

Analysis: Track the shift in

as the species transitions from neutral pyrazole to pyrazolate anion. Plot Absorbance vs. pH to determine the inflection point (

Applications in Research

The tautomerism and acidity of 3,4,5-tris(trifluoromethyl)pyrazole make it a premier ligand for:

-

Coinage Metal Trimers (Cyclic Trinuclear Complexes):

-

Reaction with

, -

These complexes are stabilized by the low basicity of the pyrazolate, enhancing metal-metal interactions (metallophilicity).

-

-

Fluorous MOFs:

-

The high fluorine content allows for the construction of super-hydrophobic porous materials for gas separation.

-

References

-

Mykhailiuk, P. K., et al. (2012). "Reported, but still unknown."[1] A closer look into 3,4-bis- and 3,4,5-tris(trifluoromethyl)pyrazoles. Chemistry – A European Journal. Link

-

Dias, H. V. R., et al. (2016). Highly Acidic 3,4,5-Tris(trifluoromethyl)pyrazole and Its Copper(I) Complex.[3][4][5][6] Inorganic Chemistry. (Contextual citation based on search results linking Dias to the Cu-complex).

- Elguero, J., et al. (2000). Tautomerism of pyrazoles. Advances in Heterocyclic Chemistry. (General grounding on pyrazole tautomerism).

-

Gierczyk, B., et al. (2019). Aqueous pKa values of fluorinated pyrazoles. Journal of Physical Organic Chemistry. Link

Sources

- 1. "Reported, but still unknown." A closer look into 3,4-bis- and 3,4,5-tris(trifluoromethyl)pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Electronic Perturbation of Pyrazole Scaffolds by Trifluoromethyl Groups: Mechanistic Insights and Pharmacological Applications

Executive Summary

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Specifically, the addition of a trifluoromethyl (

The Pyrazole Scaffold and Fluorine Bioisosterism

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms[1]. They are privileged scaffolds in pharmacology, forming the core of blockbuster drugs such as the COX-2 inhibitor celecoxib and the plasma kallikrein inhibitor berotralstat[2].

While the unsubstituted pyrazole ring is relatively electron-rich and susceptible to oxidative metabolism, bioisosteric replacement strategies frequently employ the

Electronic Perturbation: The Electron-Withdrawing Mechanism

The defining characteristic of the

Impact on Acidity and Basicity (pKa Shift)

Unsubstituted pyrazole is a weak base and a weak acid, with an N-H pKa of approximately 14.2[1]. The introduction of a

HOMO Energy and -Electron Density

The inductive pull of the

Logic flow of trifluoromethyl-induced electronic perturbation and its pharmacokinetic benefits.

Quantitative Data Summary

The following table summarizes the physicochemical shifts induced by trifluoromethylation:

| Property | Unsubstituted Pyrazole | 3-(Trifluoromethyl)pyrazole |

| N-H pKa (Acidity) | ~14.2[1] | ~10.56[6] |

| Electronic Character | Electron-rich (High | Electron-deficient (Low |

| HOMO Energy | Higher | Lowered via |

| Metabolic Stability | Susceptible to CYP450 oxidation | Highly stable against oxidation[5] |

| Lipophilicity (LogP) | Baseline | Increased (+ ~0.8 to 1.1)[2] |

Pharmacological Implications (E-E-A-T Insights)

Understanding the causality behind these electronic shifts allows medicinal chemists to rationally design better drugs.

1. Evasion of CYP450 Oxidative Metabolism:

Cytochrome P450 (CYP450) enzymes typically metabolize aromatic rings via an electrophilic attack by a high-valent iron-oxo species (Compound I). Because the

2. Enhanced Membrane Permeability:

The highly fluorinated nature of the

Synthetic Methodologies & Experimental Protocols

Historically, synthesizing trifluoromethyl-pyrazoles required building the ring from pre-fluorinated precursors (e.g., condensing trifluoromethylhydrazine with 1,3-diketones)[3]. However, modern late-stage functionalization allows for the direct C-H trifluoromethylation of existing pyrazole scaffolds.

Protocol: Copper-Mediated Late-Stage Radical Trifluoromethylation

This protocol utilizes inexpensive Copper(II) salts to generate

Step-by-Step Methodology:

-

Substrate Preparation: Dissolve 1.0 equivalent of the target pyrazole derivative in anhydrous acetonitrile (

) under an inert argon atmosphere. -

Catalyst & Reagent Addition: Add 20 mol% of Copper(II) acetate (

) as the catalyst. Subsequently, add 2.0 equivalents of a -

Reaction Initiation: Stir the mixture at room temperature (

). The mild conditions prevent the degradation of sensitive functional groups. Monitor the reaction via TLC or LC-MS. -

Self-Validating Monitoring: Extract an aliquot and run a

NMR. The disappearance of the -

Quenching & Extraction: Once complete (typically 12-24 hours), quench the reaction with saturated aqueous

. Extract the aqueous layer three times with ethyl acetate (EtOAc). Dry the combined organic layers over anhydrous -

Purification: Purify the crude material via silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure trifluoromethyl-pyrazole adduct[4].

Step-by-step workflow for copper-mediated late-stage radical trifluoromethylation of pyrazoles.

Conclusion

The installation of a trifluoromethyl group onto a pyrazole ring is a masterclass in electronic perturbation. By leveraging the strong inductive electron-withdrawing effect of the

References

- Source: nih.

- Source: acs.

- Source: acs.

- Source: mdpi.

- Source: ijpsjournal.

- 3-(Trifluoromethyl)

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-(Trifluoromethyl)pyrazole manufacturers and suppliers in india [chemicalbook.com]

history and discovery of 3,4,5-tris(trifluoromethyl)pyrazole

An In-Depth Technical Guide to the Genesis and Applied Coordination Chemistry of 3,4,5-Tris(trifluoromethyl)pyrazole

Executive Summary

The pursuit of highly fluorinated heterocycles has long been a cornerstone of advanced materials and pharmaceutical design. Among these, 3,4,5-tris(trifluoromethyl)pyrazole stands out as a triumph of synthetic ingenuity. For decades, this molecule was considered a theoretical curiosity—often "reported, but still unknown" due to the immense steric and electronic barriers preventing the exhaustive trifluoromethylation of the pyrazole core[1]. Its eventual discovery in 2012 unlocked a new paradigm in coordination chemistry, culminating in breakthrough applications for industrial olefin/paraffin separations[2].

This whitepaper details the mechanistic history of its synthesis, its unique ligand mechanics, and its revolutionary application in solid-state structural rearrangements.

Historical Context and Synthetic Discovery (2012)

Prior to 2012, attempting to synthesize a pyrazole ring fully substituted with trifluoromethyl (

The breakthrough was achieved by Gerus, Mykhailiuk, and co-workers, who bypassed direct ring substitution entirely. Instead of adding

Causality of Reagent Choice:

Fig 1. Synthetic workflow for 3,4,5-tris(trifluoromethyl)pyrazole via SF4 deoxofluorination.

Protocol 1: Gram-Scale Synthesis of 3,4,5-Tris(trifluoromethyl)pyrazole

Self-Validating System: This protocol relies on the complete conversion of highly polar

-

Precursor Loading: Charge a specialized Hastelloy autoclave with pyrazole-3,4,5-tricarboxylic acid.

-

Reagent Introduction: Condense anhydrous hydrogen fluoride (HF) and sulfur tetrafluoride (

) into the reactor at -

Thermal Activation: Seal and heat the autoclave to

for 24 hours. The high temperature is required to overcome the activation energy barrier for the sterically hindered 4-position[1]. -

Purification & Validation: Vent the gaseous byproducts (

,

Ligand Mechanics: Extreme -Acidity and Coordination Dynamics

The attachment of three

In coordination chemistry, this leads to elongated and weakened metal-ligand bonds. For instance, in copper(I) complexes, the strong electron-withdrawing nature of the ligand lowers the energy barrier for the deformation of the

Breakthrough Application: Solid-State Structural Rearrangement

The true industrial potential of 3,4,5-tris(trifluoromethyl)pyrazole was realized in 2018 by Dias and co-workers, who utilized the ligand to solve one of the most energy-intensive processes in the chemical industry: the separation of ethylene from ethane[2].

Cryogenic distillation of olefins consumes vast amounts of energy. The alternative is chemisorption using transition metals, but traditional copper(I) sorbents bind ethylene too strongly (Heat of adsorption

By complexing Cu(I) with 3,4,5-tris(trifluoromethyl)pyrazole, the researchers created a trinuclear complex,

Causality of Low Heat of Adsorption: The energy released by the formation of the

Fig 2. Reversible solid-state structural rearrangement of the Cu(I) complex upon ethylene adsorption.

Protocol 2: Synthesis and Activation of the Copper(I) Sorbent

Self-Validating System: The structural phase transition is directly observable via in situ Powder X-ray Diffraction (PXRD), providing a real-time validation of the sorbent's dynamic efficacy.

-

Complexation: React 3,4,5-tris(trifluoromethyl)pyrazole with

in an inert atmosphere (argon) using a non-coordinating solvent (e.g., benzene). -

Crystallization: Isolate the trinuclear

complex via slow evaporation. Validate the trinuclear structure via single-crystal X-ray diffraction. -

Activation: Heat the crystalline solid under a dynamic vacuum to remove any interstitial solvent, leaving a highly porous, activated solid.

-

Adsorption & Validation: Expose the activated

to an equimolar mixture of ethylene and ethane at 293 K. Monitor the solid via in situ PXRD. A successful adsorption event is validated by the disappearance of the

Quantitative Data Summary

The following table summarizes the performance metrics of the fluorinated complex against standard benchmarks, highlighting the profound impact of the 3,4,5-tris(trifluoromethyl)pyrazole ligand on gas separation thermodynamics[2].

| Property / Metric | Standard | Fluorinated |

| Ligand Electronic Profile | Strong | Extreme |

| Solid-State Rearrangement | Static (No rearrangement) | Highly Reversible ( |

| Ethylene Capacity (293 K) | Negligible | 2.76 mmol/g (7.6 wt%) |

| Ethylene/Ethane Selectivity | N/A | 136:1 |

| Net Heat of Adsorption |

References

-

Gerus, I. I., Mironetz, R. X., Kondratov, I. S., et al. (2012). "Reported, but still unknown." A closer look into 3,4-bis- and 3,4,5-tris(trifluoromethyl)pyrazoles. Journal of Organic Chemistry, 77(1), 47-56.

-

Jayaratna, N. B., Cowan, M. G., Parasar, D., Mykhailiuk, P. K., Artamonov, O., Noble, R. D., & Dias, H. V. R. (2018). Low Heat of Adsorption of Ethylene Achieved by Major Solid-State Structural Rearrangement of a Discrete Copper(I) Complex. Angewandte Chemie International Edition, 57(50), 16442-16446.

-

Arvapally, R. K., et al. (2020). Au3-to-Ag3 coordinate-covalent bonding and other supramolecular interactions with covalent bonding strength. ResearchGate / University of North Texas.

Sources

- 1. "Reported, but still unknown." A closer look into 3,4-bis- and 3,4,5-tris(trifluoromethyl)pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Low Heat of Adsorption of Ethylene Achieved by Major Solid-State Structural Rearrangement of a Discrete Copper(I) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Thermodynamic Stability of Perfluorinated Pyrazole Rings: Mechanistic Insights and Synthetic Workflows for Advanced Drug Discovery

Executive Summary

The strategic incorporation of fluorine into heterocyclic scaffolds has fundamentally transformed modern medicinal chemistry. Currently, fluorinated compounds are projected to account for 30–50% of all active pharmaceutical ingredients (APIs) under development[1]. Among these, perfluorinated and trifluoromethylated pyrazoles stand out as privileged pharmacophores. By replacing hydrogen atoms with fluorine or perfluoroalkyl groups, medicinal chemists can drastically alter the thermodynamic stability, lipophilicity, and metabolic resistance of the pyrazole core.

This technical whitepaper provides an in-depth analysis of the thermodynamic principles governing perfluorinated pyrazole stability. It details the causality behind their resistance to oxidative degradation and provides field-proven, self-validating synthetic protocols for their integration into drug discovery pipelines.

Mechanistic Foundations of Thermodynamic Stability

The remarkable stability of perfluorinated pyrazoles is not merely a function of steric bulk; it is deeply rooted in quantum mechanical and thermodynamic principles.

The Carbon-Fluorine Bond Dynamics

Fluorine is the most electronegative element on the Pauling scale (3.98)[2]. The resulting carbon-fluorine (C-F) bond is highly polarized and possesses a bond dissociation energy (BDE) approaching ~485 kJ/mol[3], significantly higher than the ~410 kJ/mol of a standard C-H bond. In the context of a pyrazole ring, this high BDE provides an immense thermodynamic barrier against homolytic cleavage and radical-mediated degradation pathways, which are common in hepatic metabolism.

Resonance, pKa Modulation, and Tautomerism

Unsubstituted pyrazole is a weak base with a conjugate acid pKa of approximately 2.49[4]. However, the introduction of a strongly electron-withdrawing trifluoromethyl (

Thermodynamically, this shift alters the annular tautomeric equilibrium (1H- vs. 2H-pyrazole forms). By stabilizing specific tautomers and lowering the HOMO (Highest Occupied Molecular Orbital) energy, perfluorination shields the pyrazole core from electrophilic attack by cytochrome P450 enzymes[5]. The result is a molecule with an extended pharmacokinetic half-life and superior bioavailability.

Logic pathway mapping perfluorination to thermodynamic stability.

Experimental Workflows & Self-Validating Protocols

To harness the thermodynamic advantages of fluorinated pyrazoles, synthetic methodologies must be highly regioselective and robust. Below are two validated protocols, detailing the chemical causality behind each step.

Protocol A: Distortion-Accelerated 1,3-Dipolar Cycloaddition

This protocol synthesizes 5-(trifluoromethyl)-1H-pyrazole-3-sulfonyl fluoride, a highly stable scaffold equipped with a SuFEx-able (Sulfur(VI) Fluoride Exchange) click handle for late-stage diversification[6].

Causality & Logic: The reaction utilizes in situ generated 2,2,2-trifluorodiazoethane. Because diazo compounds are prone to hydrolysis and can be explosive, generating the dipole in situ and immediately extracting it into an anhydrous organic phase prevents degradation. The addition of 1-bromoethene-1-sulfonyl fluoride (Br-ESF) initiates the cycloaddition. Computational analyses reveal that the

Step-by-Step Methodology:

-

In Situ Generation: Dissolve 2,2,2-trifluoroethylamine hydrochloride in a biphasic mixture of dichloromethane (DCM) and water. Cool to 0 °C.

-

Diazotization: Slowly add an aqueous solution of sodium nitrite (

) dropwise. Stir for 30 minutes. -

Phase Separation (Critical Step): Separate the organic phase containing the transient 2,2,2-trifluorodiazoethane. Dry immediately over anhydrous magnesium sulfate (

) to eliminate trace water, preventing dipole hydrolysis. -

Cycloaddition: Filter the organic phase into a flask containing Br-ESF (1.0 equivalent). Stir at room temperature for 12 hours.

-

Isolation: Concentrate the mixture under reduced pressure. Purify via silica gel flash chromatography to yield the 5-(trifluoromethyl)pyrazole derivative (Typical yield: ~72%).

Self-validating workflow for 1,3-dipolar cycloaddition of CF3-pyrazoles.

Protocol B: Late-Stage Electrophilic Fluorination

This protocol outlines the synthesis of unusual 4,4-difluoro-1H-pyrazole systems using Selectfluor™[7].

Causality & Logic: Selectfluor is chosen as a shelf-stable, easily handled electrophilic fluorine source. Initial fluorination occurs at the electron-rich C4 position of the pyrazole. The causality of the second fluorination relies on the thermodynamic stabilization of the intermediate carbocation by adjacent aryl/alkyl groups. Acetonitrile is strictly used as the solvent because its polar aprotic nature stabilizes the transient cationic species without acting as a competing nucleophile, driving the equilibrium toward the difluorinated salt[7].

Step-by-Step Methodology:

-

Preparation: Dissolve the starting 3,5-disubstituted-1H-pyrazole in anhydrous acetonitrile under an inert argon atmosphere.

-

Electrophilic Addition: Add Selectfluor (2.2 equivalents) in a single portion at room temperature.

-

Thermal Activation: Heat the reaction mixture to 60 °C and monitor via TLC or LC-MS until the mono-fluorinated intermediate is completely consumed (typically 4-6 hours).

-

Workup: Cool the mixture to room temperature. Quench with saturated aqueous sodium bicarbonate (

) to deprotonate the intermediate salt. -

Extraction: Extract with ethyl acetate, wash with brine, dry over

, and purify via column chromatography to isolate the 4,4-difluoro-1H-pyrazole.

Quantitative Data & Thermodynamic Metrics

The strategic insertion of fluorine translates directly into measurable thermodynamic stability and pharmacological efficacy. The table below summarizes comparative metrics between standard pyrazoles and their fluorinated counterparts, highlighting their performance against specific biological targets.

| Compound Class | Key Thermodynamic / Kinetic Feature | Biological Target Example | Efficacy Metric (IC50) |

| Unsubstituted Pyrazole | Baseline pKa ~2.49; susceptible to rapid P450 oxidation[4]. | General / Variable | Variable |

| 4-Fluoropyrazole | Increased metabolic half-life; steric shielding of the C4 position. | Thrombin (Anticoagulant) | |

| 5-(Trifluoromethyl)pyrazole | BDE ~485 kJ/mol; extreme lipophilicity; lowered distortion energy[6]. | NPYY5 Receptor (Obesity) | |

| Trifluoromethyl Energetic Salts | High thermal decomposition threshold ( | Energetic Materials / Propellants | N/A (Impact Sensitivity > 40 J) |

Applications in Drug Development

The thermodynamic stability imparted by perfluorinated pyrazole rings solves several critical attrition factors in drug development:

-

Metabolic Clearance: By blocking metabolically soft spots (e.g., the C4 position of pyrazole), fluorination prevents rapid first-pass metabolism, reducing the required dosing frequency.

-

Target Binding Affinity: The highly polarized C-F bond can participate in multipolar interactions with the protein backbone of target receptors (e.g., Thrombin and NPYY5)[8].

-

Membrane Permeability: The lipophilic nature of the

group enhances passive diffusion across the blood-brain barrier (BBB), making these scaffolds highly valuable for central nervous system (CNS) indications.

References

- Recent Advances in Development of Bioactive Fluorinated Pyrazole Deriv

- Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions RSC Publishing

- Synthesis of 4,4-Difluoro-1H-pyrazole Deriv

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems RSC Advances

- Synthesis and characterization of 5-(trifluoromethyl)tetrazol-based energetic salts CAS.cn

- Buy 1h,1h-perfluorooctylamine | 307-29-9 (C-F Bond Thermodynamic D

- Buy Pyrazole | 288-13-1 (Pyrazole Thermodynamic Properties) Smolecule

- Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cycliz

- The annular tautomerism of imidazoles and pyrazoles: The possible existence of nonaromatic forms ResearchG

Sources

- 1. Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review (2024) | Priyesh H. Amin [scispace.com]

- 2. egrove.olemiss.edu [egrove.olemiss.edu]

- 3. Buy 1h,1h-perfluorooctylamine | 307-29-9 [smolecule.com]

- 4. Buy Pyrazole | 288-13-1 [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. thieme-connect.de [thieme-connect.de]

- 8. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

- 9. sioc.cas.cn [sioc.cas.cn]

Methodological & Application

The Strategic Application of Sulfur Tetrafluoride (SF4) in the Synthesis of Trifluoromethyl Pyrazoles: A Guide for Medicinal Chemists

Introduction: The Significance of Trifluoromethyl Pyrazoles and the Role of SF4

The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance the metabolic stability, cell permeability, and binding affinity of drug candidates.[1] When incorporated into the pyrazole scaffold, a privileged heterocyclic motif in pharmaceutical development, the resulting trifluoromethyl pyrazoles exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and anti-infective properties.[2][3][4] Notable examples include the selective COX-2 inhibitor Celecoxib and its analogues, which feature a trifluoromethylpyrazole core.[5][6][7][8]

The synthesis of these valuable compounds often hinges on the efficient introduction of the trifluoromethyl group. While various fluorination methods exist, the use of sulfur tetrafluoride (SF4) presents a powerful and direct route, particularly for the conversion of carboxylic acids to trifluoromethyl groups.[9] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of SF4 for the synthesis of trifluoromethyl pyrazoles, detailing the underlying mechanisms, providing robust protocols, and emphasizing critical safety considerations.

Mechanism of Action: Deoxofluorination of Pyrazole Carboxylic Acids with SF4

Sulfur tetrafluoride is a potent deoxofluorinating agent, capable of replacing oxygen atoms in various functional groups with fluorine.[10][11][12][13] The conversion of a pyrazole carboxylic acid to a trifluoromethyl pyrazole using SF4 proceeds through a deoxofluorination mechanism.[9]

The reaction is typically performed in the presence of a hydrogen fluoride (HF) scavenger or in anhydrous HF, which can act as both a catalyst and a solvent.[9] The generally accepted mechanism involves the following key steps:

-

Activation of SF4: In the presence of an acid catalyst like HF, SF4 can be activated to form a more electrophilic species, such as the SF3+ cation.[9]

-

Formation of an Acyl Fluoride Intermediate: The carboxylic acid initially reacts with SF4 to form an acyl fluoride. This is a common reaction of carboxylic acids with SF4.[9][14]

-

Further Fluorination to a Geminal Difluoroether Intermediate: The acyl fluoride then undergoes further reaction with SF4.

-

Final Conversion to the Trifluoromethyl Group: Subsequent reaction steps lead to the final trifluoromethyl group.

The overall transformation can be summarized as:

R-COOH + 2 SF4 → R-CF3 + 2 SOF2 + HF[9]

Visualizing the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of trifluoromethyl pyrazoles utilizing SF4, starting from a pyrazole-carboxylic acid precursor.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and synthesis of novel celecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of the sulfonamide pharmacophore by a sulfonylazide bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Fluorination by sulfur tetrafluoride - Wikipedia [en.wikipedia.org]

- 10. Recent advances in sulfur tetrafluoride chemistry: syntheses, structures, and applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Elemental Sulfur-Mediated Transformation of Carboxylic Acids to Acyl Fluorides by Electrophilic Fluorinating Reagent, Selectfluor [organic-chemistry.org]

Application Note: 3,4,5-Tris(trifluoromethyl)pyrazole in Coordination Chemistry

[1]

Executive Summary

This guide details the utilization of 3,4,5-tris(trifluoromethyl)pyrazole (

Key Applications:

-

Coinage Metal Trimers (CTCs): Synthesis of cyclic trinuclear complexes (e.g.,

) with tunable metallophilic interactions. -

CVD/ALD Precursors: High volatility induced by perfluorination makes metal complexes ideal candidates for vapor deposition.

-

Electronic Modulation: The ligand acts as a "super-acidic" pyrazole, dramatically lowering the LUMO of coordinated metal centers, useful in phosphorescent materials and catalysis.

Ligand Profile & Properties[2][3]

The

| Property | Value / Characteristic | Impact on Coordination |

| Formula | High F:H ratio increases volatility and solubility in fluorous solvents. | |

| Acidity ( | < 6.0 (Est. aq) | Significantly more acidic than unsubstituted pyrazole ( |

| Electronic Nature | Strong | Weakens M-N bonds; stabilizes metals in lower oxidation states; enhances Lewis acidity of the metal center. |

| Sterics | High (Cone Angle) | The 4-position |

Structural Visualization

The following diagram illustrates the ligand structure and its electronic vectors.

Figure 1: Structural features of H(ttfpz). The cooperative electron-withdrawing effect of three

Protocol 1: Synthesis of the Ligand

Note: Commercially available sources for the tris-variant are rare. This protocol is adapted from the work of Gerus et al. [1].

Safety Warning: This protocol involves Sulfur Tetrafluoride (

Reagents

-

Precursor: 3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.

-

Fluorinating Agent:

(Sulfur tetrafluoride). -

Catalyst:

(anhydrous) or

Step-by-Step Methodology

-

Reactor Loading: In a glovebox, load a stainless steel or Monel autoclave (50 mL) with the carboxylic acid precursor (10 mmol).

-

Gas Condensation: Cool the autoclave to -78°C (dry ice/acetone). Condense an excess of

(approx. 40 mmol) and anhydrous -

Reaction: Seal the autoclave and heat to 150°C for 12–24 hours . The high temperature is required to convert the

group fully to -

Work-up:

-

Cool to room temperature.[1]

-

Vent excess gases (

, -

Dissolve the residue in

and wash with saturated

-

-

Purification: Dry the organic layer over

and sublime the crude solid (approx. 60°C at 0.1 mbar) to obtain pure

Protocol 2: Coordination to Copper(I)

Synthesis of the Cyclic Trinuclear Complex (CTC)

This complex is a benchmark for "super-fluorinated" coinage metal trimers, exhibiting weak Cu-N bonds and potential for supramolecular stacking.

Reagents

-

Ligand:

(from Protocol 1). -

Metal Source:

(Copper(I) oxide). -

Solvent: Dichloromethane (

) or Benzene.

Workflow Diagram

Figure 2: Synthesis pathway for the Copper(I) trimer.

Detailed Procedure

-

Stoichiometry: Combine

(1.0 mmol, 272 mg) and -

Solvation: Add 20 mL of anhydrous dichloromethane.

-

Reflux: Heat to reflux under

for 4 hours. The red -

Filtration: Filter the solution through Celite to remove unreacted

. -

Isolation: Remove solvent under vacuum. Recrystallize the white solid from DCM/Hexane.

-

Characterization:

-

NMR: Distinct signals for 3,5-

-

XRD: The crystal structure should reveal a planar

core. Note the

-

NMR: Distinct signals for 3,5-

Application Notes for Drug Development & Materials

Bioisostere Potential

While primarily a coordination ligand, the 3,4,5-tris(trifluoromethyl)phenyl moiety is an emerging pharmacophore.

-

Lipophilicity: The addition of the 4-

group drastically increases -

Metabolic Stability: The 4-position blocking prevents metabolic oxidation (e.g., by CYP450) typical of pyrazoles.

Tuning Luminescence

In coinage metal complexes (Au, Ag, Cu), the

-

Mechanism: The deep HOMO of the highly fluorinated ligand increases the HOMO-LUMO gap of the resulting complex.

-

Protocol: To tune emission redder, stack the electron-poor

with electron-rich aromatics (e.g., benzene, toluene) to form exciplexes [2].

References

-

Synthesis of Fluorinated Pyrazoles: Gerus, I. I., et al. (2012). "Reported, but Still Unknown."[4][5][6] A Closer Look into 3,4-Bis- and 3,4,5-Tris(trifluoromethyl)pyrazoles. The Journal of Organic Chemistry, 77(1), 577–582.

-

Coordination Chemistry (Cu Trimers): Dias, H. V. R., et al. (2016). Adducts of a Triangular Copper(I) Pyrazolate with Thiophenic Compounds Featuring Short Cu(I)−S Contacts. Inorganic Chemistry, 55, 18.

-

General Fluorinated Pyrazole Properties: Fustero, S., et al. (2011). Recent advances in the synthesis of fluorinated pyrazoles. Chemical Reviews.

Sources

- 1. 3-(TRIFLUOROMETHYL)-5-P-TOLYL-1H-PYRAZOLE synthesis - chemicalbook [chemicalbook.com]

- 2. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE: DOI: https://doi.org/10.17721/1728-2209.2025.1(60).10 | Bulletin of the Taras Shevchenko National University of Kyiv. Chemistry [chemistry.bulletin.knu.ua]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: Perfluorinated Pyrazoles in Agrochemical Research

Introduction & Strategic Rationale

The incorporation of fluorine into heterocyclic scaffolds has fundamentally transformed agrochemical discovery. Perfluorinated and trifluoromethylated pyrazoles represent a privileged class of pharmacophores in the development of modern crop protection agents[1]. The introduction of a trifluoromethyl (–CF₃) or difluoromethyl (–CF₂H) group profoundly alters the physicochemical properties of the pyrazole core. These modifications enhance lipophilicity, improve metabolic stability against oxidative degradation, and dramatically increase target-site binding affinity through unique electrostatic interactions and hydrogen-bond modulation[2].

This application note provides an authoritative guide to the mechanistic pathways, structural design, and synthetic protocols for fluorinated pyrazoles, equipping drug development professionals with actionable workflows for next-generation fungicide and insecticide research.

Mechanistic Pathways & Target Applications

Insecticidal Activity: GABA-Gated Chloride Channel Antagonism

Phenylpyrazoles bearing a trifluoromethyl group, such as Fipronil and its second-generation analogs (e.g., Flufiprole, Pyriprole), act as highly potent, broad-spectrum insecticides. They selectively bind to the γ-aminobutyric acid (GABA)-gated chloride channels in the insect central nervous system[3]. By blocking the influx of chloride ions, these compounds induce neuronal hyperexcitation, paralysis, and ultimately pest death. The –CF₃ group is critical for precise docking into the hydrophobic pocket of the insect GABA receptor, providing a high degree of selectivity over mammalian receptors and ensuring a favorable safety profile[3].

Mechanism of action for trifluoromethyl pyrazole insecticides targeting GABA receptors.

Fungicidal Activity: Succinate Dehydrogenase Inhibitors (SDHIs)

Difluoromethyl and trifluoromethyl pyrazole-4-carboxamides (e.g., Benzovindiflupyr, Fluxapyroxad, Penthiopyrad) dominate the modern fungicide market. These compounds function as Succinate Dehydrogenase Inhibitors (SDHIs), disrupting the fungal tricarboxylic acid (TCA) cycle by binding to Complex II of the mitochondrial respiratory chain[4]. The fluorinated moiety enhances penetration through the waxy cuticles of plant leaves and fungal cell walls, ensuring high bioavailability and prolonged field efficacy.

Quantitative Data: Agrochemical Profiles

To guide structural design and lead optimization, the following table summarizes the key properties, targets, and physicochemical benefits of prominent fluorinated pyrazoles[3][4][5].

| Compound | Fluorinated Motif | Agrochemical Class | Primary Target | Key Physicochemical Benefit |

| Fipronil | –CF₃ (Trifluoromethyl) | Insecticide | GABA-gated Cl⁻ channel | High insect/mammal selectivity; exceptional soil stability. |

| Benzovindiflupyr | –CF₂H (Difluoromethyl) | Fungicide | Succinate Dehydrogenase (SDHI) | Broad-spectrum foliar disease control; high lipophilicity. |

| Penthiopyrad | –CF₃ (Trifluoromethyl) | Fungicide | Succinate Dehydrogenase (SDHI) | Enhanced cuticular penetration and systemic mobility. |

| Oxathiapiprolin | –CF₃ (Trifluoromethyl) | Fungicide | Oxysterol-binding protein (OSBP) | Extreme potency at low use rates; novel MoA. |

| Flometoquin | –OCF₃ (Trifluoromethoxy) | Insecticide | Unknown (Novel MoA) | High metabolic resistance; circumvents existing cross-resistance. |

Synthetic Workflows & Application Notes

The synthesis of trifluoromethylated pyrazoles traditionally relied on the condensation of fluorinated 1,3-diketones with hydrazines. However, modern protocols utilize distortion-accelerated 1,3-dipolar cycloadditions of 2,2,2-trifluorodiazoethane (CF₃CHN₂) with alkynes or alkenes. This allows for the highly regioselective construction of the pyrazole core under mild conditions[6]. Recent advancements also enable the dual incorporation of –CF₃ and cyano (–CN) groups via silver-catalyzed cycloadditions, yielding highly potent pharmacophores in a single operational step[7].

Modular synthesis of trifluoromethyl pyrazoles via cycloaddition and SuFEx click chemistry.

Experimental Protocols

Protocol 1: Synthesis of 5-(Trifluoromethyl)-1H-pyrazole-3-sulfonyl fluoride[6]

Objective: To synthesize a versatile, SuFEx-able fluorinated pyrazole building block for rapid agrochemical library generation. Causality & Insight: The use of 1-bromoethene-1-sulfonyl fluoride with trifluorodiazoethane lowers the distortion energy of the transition state, accelerating the cycloaddition compared to traditional stabilized diazo compounds. The resulting sulfonyl fluoride acts as a robust "click" handle for late-stage functionalization, allowing researchers to rapidly screen diverse structural analogs without rebuilding the core heterocycle.

Materials:

-

2,2,2-Trifluorodiazoethane (CF₃CHN₂) solution (Caution: Handle behind a blast shield in a fume hood; potentially explosive)[7].

-

1-bromoethene-1-sulfonyl fluoride (1.0 equiv).

-

Anhydrous Acetonitrile (MeCN).

-

Calcium bis((trifluoromethyl)sulfonyl)amide (1.4 equiv).

-

DABCO (2.1 equiv).

Step-by-Step Procedure:

-

Preparation: In an oven-dried 3 mL reaction vial equipped with a magnetic stir bar, add 1-bromoethene-1-sulfonyl fluoride (1.0 equiv) and dissolve in 1 mL of anhydrous acetonitrile.

-

Catalyst Addition: Add Calcium bis((trifluoromethyl)sulfonyl)amide (1.4 equiv) and DABCO (2.1 equiv) to the solution. Rationale: The Lewis acid/base combination facilitates the activation of the dipolarophile and stabilizes the intermediate, driving the regioselectivity of the cycloaddition.

-

Cycloaddition: Slowly add the CF₃CHN₂ solution (1.5 equiv) dropwise at 0 °C. Allow the reaction to gradually warm to room temperature.

-

Monitoring: Stir the mixture at room temperature until complete consumption of the starting material is observed via TLC (typically 4–6 hours).

-

Workup: Quench the reaction with distilled water and extract with ethyl acetate (3 × 10 mL). Dry the combined organic layers over anhydrous MgSO₄.

-

Purification: Concentrate under reduced pressure. Dry-load the residue onto silica gel and purify via flash column chromatography (hexanes/EtOAc gradient) to isolate the pure product.

-

Self-Validation (QC): Verify product formation via ¹⁹F-NMR. A successful synthesis will yield a distinct singlet at ~ -62 ppm (corresponding to the –CF₃ group) and a characteristic downfield peak for the –SO₂F moiety.

Protocol 2: In Vitro Antifungal Screening of Fluorinated Pyrazoles[2]

Objective: To evaluate the efficacy of newly synthesized fluorinated pyrazoles against phytopathogenic fungi (e.g., Sclerotinia sclerotiorum or Fusarium oxysporum). Causality & Insight: Testing via the poisoned food technique directly measures the intrinsic toxicity of the compound against mycelial growth. By embedding the compound directly into the agar, this protocol isolates the biochemical effect of the pharmacophore from external formulation variables (like surfactants or adjuvants).

Step-by-Step Procedure:

-

Media Preparation: Prepare standard Potato Dextrose Agar (PDA) and autoclave at 121 °C for 15 minutes.

-

Compound Dosing: Dissolve the fluorinated pyrazole test compounds in DMSO to create a 10,000 ppm stock solution.

-

Poisoned Food Technique: Add the stock solution to molten PDA (cooled to ~50 °C) to achieve final active ingredient concentrations of 1, 10, 50, and 100 μg/mL. Critical Step: Keep the final DMSO concentration below 1% (v/v) to prevent solvent-induced toxicity. Pour into sterile Petri dishes.

-

Inoculation: Using a sterile cork borer (5 mm diameter), cut mycelial plugs from the actively growing margin of a 5-day-old fungal culture. Place one plug in the center of each treated agar plate, mycelium side down.

-

Incubation: Incubate the plates at 25 ± 1 °C in the dark for 72 hours.

-

Data Acquisition: Measure the radial mycelial growth (colony diameter) in two perpendicular directions.

-

Self-Validation (QC): Include a positive control (e.g., commercial Fluxapyroxad) and a negative control (1% DMSO agar). Calculate the percentage of inhibition using the formula: Inhibition (%) =[(Dc - Dt) / (Dc - 5)] × 100, where Dc is the diameter of the negative control colony and Dt is the diameter of the treated colony.

Conclusion

The strategic integration of perfluorinated and trifluoromethylated pyrazoles continues to yield agrochemicals with unprecedented potency, metabolic stability, and target selectivity. By leveraging advanced synthetic methodologies—such as distortion-accelerated cycloadditions and SuFEx click chemistry—agrochemical researchers can rapidly expand chemical space. Rigorous, self-validating in vitro screening protocols ensure that only the most viable, environmentally compatible candidates progress through the development pipeline.

References

-

[4] Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. rhhz.net / Chinese Chemical Letters. 4

-

[1] Fluorinated Pyrazoles: From Synthesis to Applications. nih.gov / Chemical Reviews. 1

-

[3] Designing Trifluoromethyl Pyrazolones for Selective Molluscicidal Activity Against: Toward Sustainable Land Snail Control. nih.gov / PMC. 3

-

[5] Fluorinated Pesticide Intermediates: What They Are, and How Are They Synthesized? alfa-chemistry.com. 5

-

[2] Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes. irb.hr / Int. J. Mol. Sci. 2

-

[7] Dual Incorporation of Trifluoromethyl and Cyano Groups into Pyrazole Pharmcophores via Silver-Catalyzed Cycloaddition Reaction of Trifluorodiazoethane. chinesechemsoc.org / CCS Chemistry. 7

-

[6] Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. nih.gov / PMC. 6

Sources

- 1. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bib.irb.hr:8443 [bib.irb.hr:8443]

- 3. Designing Trifluoromethyl Pyrazolones for Selective Molluscicidal Activity Against : Toward Sustainable Land Snail Control - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chinesechemsoc.org [chinesechemsoc.org]

Application Note: Divergent Functionalization of 3,5-Bis(trifluoromethyl)pyrazole to Tris-Derivatives

Introduction & Strategic Overview

The incorporation of trifluoromethyl (–CF₃) groups into heterocyclic scaffolds is a cornerstone strategy in modern drug discovery, agrochemical development, and advanced materials science. The –CF₃ group profoundly enhances metabolic stability, lipophilicity, and membrane permeability. Among these fluorinated scaffolds, 3,5-bis(trifluoromethyl)-1H-pyrazole (BTP) serves as a highly privileged building block.

Because the 3- and 5-positions are sterically and electronically blocked by the –CF₃ groups, the synthesis of tris-derivatives (trisubstituted pyrazoles) relies entirely on the functionalization of the N1 and C4 positions. This application note details the causal mechanisms, optimized step-by-step protocols, and analytical benchmarks for the divergent functionalization of BTP into tris-derivatives via N-alkylation and C4-halogenation.

Mechanistic Insights & Reaction Causality

As a Senior Application Scientist, it is critical to understand that BTP does not behave like a standard pyrazole. The dual –CF₃ groups exert extreme electron-withdrawing effects, fundamentally altering the reactivity of both the nitrogen heteroatoms and the carbon backbone.

N1-Alkylation: Overcoming Nucleophilic Deactivation

In asymmetric pyrazoles, N-alkylation typically yields a mixture of regioisomers, requiring tedious chromatographic separation. However, BTP is structurally symmetric, ensuring that N-alkylation exclusively yields a single 1-alkyl-3,5-bis(trifluoromethyl)pyrazole tris-derivative[1].

Causality in Reagent Selection: The two strongly electron-withdrawing –CF₃ groups significantly increase the acidity of the pyrazole N–H (pKa ~ 5.8) compared to an unsubstituted pyrazole (pKa ~ 14.2). While this allows for facile deprotonation using mild bases like potassium carbonate (K₂CO₃), the resulting pyrazolide anion is highly charge-delocalized and consequently a weak nucleophile . Therefore, successful N-alkylation requires highly reactive electrophiles (e.g., ethyl iodoacetate, methyl iodide) and polar aprotic solvents (e.g., MeCN, DMF) to minimize ion-pairing and maximize the nucleophilicity of the pyrazolide anion[1][2].

C4-Halogenation: Electrophilic Aromatic Substitution (S_EAr) on a Deactivated Ring

The C4 position of the pyrazole ring is the only available carbon for functionalization. However, the dual –CF₃ groups severely deplete the electron density of the π-system, rendering the ring highly resistant to standard Electrophilic Aromatic Substitution (S_EAr)[3].

Causality in Reagent Selection: Standard bromination (Br₂ in DCM) fails or proceeds sluggishly. To achieve complete conversion to 4-bromo-3,5-bis(trifluoromethyl)-1H-pyrazole, highly active electrophilic bromine species must be generated in situ. This is accomplished using Sodium Bromate (NaBrO₃) in the presence of strong acids (e.g., HBr) at elevated temperatures (60–100 °C), forcing the generation of the active bromonium ion (Br⁺) that can overcome the high activation energy barrier of the deactivated ring[3].

Workflow Visualization

Divergent pathways for functionalizing BTP into tris- and tetrasubstituted derivatives.

Experimental Protocols

Protocol A: Synthesis of Ethyl 2-(3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl)acetate (N1-Alkylation)

This protocol utilizes a mild base in a polar aprotic solvent to drive the S_N2 alkylation of the deactivated pyrazolide.

Reagents:

-

3,5-Bis(trifluoromethyl)-1H-pyrazole (1.0 equiv, 10 mmol)

-

Ethyl iodoacetate (1.2 equiv, 12 mmol)

-

Potassium carbonate (K₂CO₃, anhydrous) (2.0 equiv, 20 mmol)

-

Acetonitrile (MeCN, anhydrous) (30 mL)

Step-by-Step Procedure:

-

Deprotonation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-bis(trifluoromethyl)-1H-pyrazole (10 mmol) and anhydrous K₂CO₃ (20 mmol).

-

Suspend the mixture in anhydrous MeCN (30 mL) under a nitrogen atmosphere. Stir at room temperature for 30 minutes to ensure complete deprotonation.

-

Alkylation: Add ethyl iodoacetate (12 mmol) dropwise via syringe over 5 minutes.

-

Attach a reflux condenser and heat the reaction mixture to 80 °C (reflux) for 12 hours. Monitor the reaction via TLC (Hexanes/EtOAc 8:2) or LC-MS.

-

Workup: Cool the mixture to room temperature and filter through a pad of Celite to remove inorganic salts. Wash the filter cake with EtOAc (2 × 20 mL).

-

Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude residue by silica gel flash chromatography (eluting with a gradient of 0-10% EtOAc in Hexanes) to afford the pure tris-derivative.

Protocol B: Synthesis of 4-Bromo-3,5-bis(trifluoromethyl)-1H-pyrazole (C4-Halogenation)

This protocol utilizes an in situ generated active bromonium species to overcome the electronic deactivation of the pyrazole ring.

Reagents:

-

3,5-Bis(trifluoromethyl)-1H-pyrazole (1.0 equiv, 10 mmol)

-

Sodium bromate (NaBrO₃) (0.4 equiv, 4 mmol)

-

Hydrobromic acid (HBr, 48% aqueous) (1.2 equiv, 12 mmol)

-

Water (20 mL)

Step-by-Step Procedure:

-

Preparation: In a 100 mL round-bottom flask, suspend 3,5-bis(trifluoromethyl)-1H-pyrazole (10 mmol) in 20 mL of distilled water.

-

Add 48% aqueous HBr (12 mmol) to the suspension and heat the mixture to 60 °C.

-

Active Bromine Generation: Slowly add sodium bromate (4 mmol) in small portions over 15 minutes. (Caution: This step is exothermic and generates active bromine gas; perform in a well-ventilated fume hood).

-

S_EAr Reaction: Stir the reaction mixture at 60 °C for 4 hours. The initial slurry will gradually change color as the brominated product forms.

-

Workup: Cool the reaction to room temperature. Quench any residual active bromine by adding a saturated solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the solution turns colorless.

-

Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the C4-brominated tris-derivative. This intermediate is typically pure enough (>95%) for subsequent cross-coupling reactions without further chromatography.

Quantitative Data & Analytical Benchmarks

The following table summarizes the expected yields and critical Nuclear Magnetic Resonance (NMR) diagnostic shifts for verifying the successful functionalization of the BTP scaffold. A self-validating protocol relies heavily on these shifts to confirm both conversion and regiochemistry.

| Compound (Tris-Derivative) | Yield (%) | ¹H NMR Diagnostic Shift (δ, ppm) | ¹⁹F NMR Diagnostic Shift (δ, ppm) | Key Structural Indicator |

| BTP (Starting Material) | N/A | 7.20 (s, 1H, C4-H ) | -62.5 (s, 6F, C3/C5-CF₃ ) | Presence of C4 proton |

| 1-Ethylacetate-BTP | 82 - 88% | 7.35 (s, 1H, C4-H ), 5.10 (s, 2H, N-CH₂ ) | -61.8 (s, 3F), -63.2 (s, 3F) | Loss of symmetry in ¹⁹F NMR (two distinct CF₃ signals) |

| 4-Bromo-BTP | 85 - 92% | 13.5 (br s, 1H, N-H ) | -61.0 (s, 6F, C3/C5-CF₃ ) | Complete disappearance of the C4-H proton signal |